4-Chloro-3,5-difluoroiodobenzene
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Overview
Description
4-Chloro-3,5-difluoroiodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the desired halogen atoms. For instance, starting with 3,5-difluoroaniline, the compound can be diazotized and then treated with cuprous chloride and iodine to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like acetonitrile or dichloromethane, and the reactions are carried out at temperatures ranging from 0°C to 50°C .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under basic conditions, typically in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-3,5-difluoroiodobenzene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of radiolabeled compounds for imaging studies.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoroiodobenzene involves its ability to undergo substitution and coupling reactions, which allows it to form stable bonds with other molecules. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis, enabling the formation of various functionalized products .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroiodobenzene: Similar in structure but with different halogen positions.
4-Chloro-3,5-dinitrobenzotrifluoride: Contains nitro groups instead of fluorine atoms.
Uniqueness
4-Chloro-3,5-difluoroiodobenzene is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability compared to other halogenated benzenes. This makes it particularly useful in specialized synthetic applications .
Properties
Molecular Formula |
C6H2ClF2I |
---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2ClF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H |
InChI Key |
VGFGIZQBMZTCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)I |
Origin of Product |
United States |
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